![molecular formula C17H23ClN2O4 B2862614 1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide CAS No. 2126161-23-5](/img/structure/B2862614.png)
1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide
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Overview
Description
1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide, also known as CPB, is a synthetic compound that has gained attention in the scientific community for its potential applications in research. CPB is a benzamide derivative that has been shown to have unique biochemical and physiological effects, making it an interesting target for future research.
Scientific Research Applications
Synthesis and Characterization of Novel Compounds
Research has demonstrated the ability to synthesize and characterize novel compounds, leveraging the properties of 1,4-dioxane and related molecules. For instance, the reaction of donor-acceptor cyclopropanes with iodobenzene dichloride leads to ring-opened products bearing chlorine atoms, showcasing the versatility of these compounds in chemical synthesis (Garve, Barkawitz, Jones, & Werz, 2014). Similarly, the synthesis of a range of diamines and their polymerization with different dianhydrides has been explored, resulting in polyimides with significant thermal stability and solubility in organic solvents (Butt, Akhtar, Zafar-uz-Zaman, & Munir, 2005).
Catalysis and Reagent Development
Platinum-catalyzed intermolecular hydroamination of unactivated olefins with carboxamides in dioxane demonstrates the catalytic potential of dioxane in facilitating chemical reactions (Wang & Widenhoefer, 2004). Additionally, the development of diamidocarbenes as versatile and reversible [2+1] cycloaddition reagents offers a new approach to the synthesis of cyclopropanes and epoxides, highlighting the dynamic nature of these reactions (Moerdyk & Bielawski, 2012).
Environmental Remediation and Degradation
Studies on the microbially driven Fenton reaction for the degradation of 1,4-dioxane illustrate innovative approaches to environmental remediation. This process enables the complete degradation of 1,4-dioxane without the need for exogenous H2O2 or UV irradiation, leveraging the capabilities of the Fe(III)-reducing facultative anaerobe Shewanella oneidensis (Sekar & DiChristina, 2014). The occurrence and treatment of 1,4-dioxane in aqueous environments have also been extensively reviewed, highlighting advanced oxidation processes (AOPs) as the only proven technology for its treatment and the potential for biodegradable solutions (Zenker, Borden, & Barlaz, 2003).
Advanced Oxidation Technologies
The effect of pH on UV-based advanced oxidation technologies has been investigated for the degradation of 1,4-dioxane, showing that neutral pH conditions are most effective for these processes. This study highlights the significance of optimizing operational parameters to enhance the efficiency of advanced oxidation technologies in degrading recalcitrant organic compounds (Vescovi, Coleman, & Amal, 2010).
Mechanism of Action
Target of Action
The compound “1,4-dioxane, 2-(3-chloropropanamido)-N-cyclopropylbenzamide” is a heterocyclic compound that has been identified as a potential anti-infective agent
Mode of Action
As an anti-infective agent, it may inhibit the function of its target proteins or enzymes, thereby preventing the infectious agent from replicating or surviving within the host organism .
Result of Action
As an anti-infective agent, it is expected to result in the inhibition of the growth and replication of infectious agents within the host organism .
properties
IUPAC Name |
2-(3-chloropropanoylamino)-N-cyclopropylbenzamide;1,4-dioxane |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15ClN2O2.C4H8O2/c14-8-7-12(17)16-11-4-2-1-3-10(11)13(18)15-9-5-6-9;1-2-6-4-3-5-1/h1-4,9H,5-8H2,(H,15,18)(H,16,17);1-4H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIZXMIAZESVXFV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)C2=CC=CC=C2NC(=O)CCCl.C1COCCO1 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H23ClN2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
354.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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